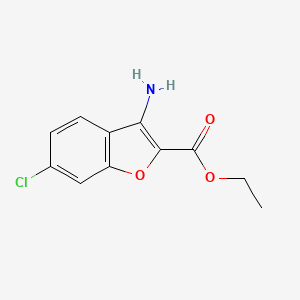

Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-6-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCMTJDKXYFBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858616 | |

| Record name | Ethyl 3-amino-6-chloro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228148-47-7 | |

| Record name | Ethyl 3-amino-6-chloro-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds have been found to have a wide range of biological and pharmacological applications . .

Mode of Action

Benzofuran derivatives have been found to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Biochemical Pathways

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may have multiple molecular and cellular effects .

Biological Activity

Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran class, characterized by its unique structural features that contribute to its biological activity. This article explores its biological properties, focusing on its anticancer, antibacterial, and anti-inflammatory potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : CHClN O

- Molecular Weight : Approximately 241.032 g/mol

The compound features a benzofuran ring with an amino group at the 3-position and a chlorine atom at the 6-position, which are critical for its biological interactions.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Case Study : In a study evaluating benzofuran derivatives, this compound demonstrated promising activity against Erlich ascites carcinoma (EAC) cells. The compound's IC value was found to be significantly lower than that of several known chemotherapeutic agents, indicating potent cytotoxicity .

| Compound | IC (µM) | Cell Line |

|---|---|---|

| This compound | 0.75 | EAC |

| Doxorubicin | 1.50 | EAC |

| Cisplatin | 2.00 | EAC |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Studies suggest its efficacy against both Gram-positive and Gram-negative bacteria.

- Case Study : A recent evaluation revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

| Bacteria | MIC (µg/mL) | Compound |

|---|---|---|

| Staphylococcus aureus | 64 | This compound |

| Escherichia coli | 128 | This compound |

| Vancomycin | 32 | Standard Antibiotic |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various studies. Benzofuran derivatives are known to inhibit pro-inflammatory cytokines, contributing to their therapeutic effects in inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the amino group enhances binding affinity to biological targets, while the chlorine substituent may influence the compound's lipophilicity and overall reactivity.

Key Findings from SAR Studies

- Amino Group : Essential for anticancer activity; enhances interaction with cellular targets.

- Chlorine Substituent : Modulates hydrophobicity, affecting membrane permeability and bioavailability.

- Comparative Analysis : Other derivatives with different substituents were less effective, indicating the importance of specific functional groups in determining biological efficacy .

Scientific Research Applications

Scientific Research Applications

Ethyl 3-amino-6-chlorobenzofuran-2-carboxylate serves as a versatile building block in various scientific disciplines:

- Chemistry: It is utilized in organic synthesis as a precursor for creating more complex molecules.

- Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

- Industry: It finds use in the production of dyes, pigments, and other industrial chemicals.

This compound is of interest in medicinal chemistry because of its potential biological activities. Research has explored its mechanisms of action and therapeutic effects.

Anticancer Properties: this compound and similar compounds have demonstrated anticancer potential by inhibiting cancer cell lines through targeting pathways involved in tumor growth. They can act as inhibitors of key enzymes, such as Polo-like kinase (Plk1), which is often upregulated in cancers. In vitro studies have shown that related benzofuran derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

Anti-inflammatory Effects: Animal models suggest that this compound exhibits anti-inflammatory effects at lower dosages, while higher doses show significant tumor growth inhibition.

Mechanistic Studies: Research indicates that this compound can modulate key signaling pathways involved in cell proliferation and apoptosis, activating caspase pathways that lead to programmed cell death in cancer cells.

Data Table: Biological Activities

| Activity | Description |

|---|---|

| Anticancer | Inhibits cancer cell lines by targeting specific pathways involved in tumor growth. Induces apoptosis and inhibits cell proliferation in vitro. |

| Anti-inflammatory | Shows anti-inflammatory effects at lower doses in animal models. |

| Mechanistic Studies | Modulates key signaling pathways involved in cell proliferation and apoptosis. Activates caspase pathways, leading to programmed cell death in cancer cells. |

| Applications | Used as a building block in organic synthesis, in biochemical studies to investigate enzyme interactions and metabolic pathways, and in the production of dyes, pigments, and other industrial chemicals. |

Case Studies and Research Findings

In Vivo Studies: Animal models have been used to assess the therapeutic effects of this compound at varying dosages. Lower doses exhibited anti-inflammatory effects, while higher doses showed significant tumor growth inhibition.

Comparison with Similar Compounds

Table 1: Comparative Structural and Molecular Data

| Property | This compound | Ethyl 3-chloro-6-methyl-1-benzothiophene-2-carboxylate |

|---|---|---|

| Molecular Formula | C₁₁H₁₀ClNO₃ | C₁₂H₁₁ClO₂S |

| Molecular Weight (g/mol) | 255.66 | 254.73 |

| Heteroatom | Oxygen (benzofuran) | Sulfur (benzothiophene) |

| Key Substituents | -NH₂ (position 3), -Cl (position 6) | -Cl (position 3), -CH₃ (position 6) |

| Functional Groups | Ester, amine, chloro | Ester, chloro, methyl |

Implications of Structural Differences :

- Electronic Effects: The amino group in the benzofuran derivative acts as a strong electron donor, increasing nucleophilicity at position 3 compared to the electron-withdrawing chlorine in the benzothiophene analog. This difference may enhance reactivity in electrophilic substitution or coupling reactions.

- Solubility: The polar amino group likely improves aqueous solubility relative to the nonpolar methyl group in the benzothiophene compound.

Broader Context: Substituted Benzofurans and Benzothiophenes

Substituted benzofurans and benzothiophenes are widely explored in drug discovery. For example:

- Anticancer Applications: Benzofuran derivatives with amino substituents have shown kinase inhibitory activity, while benzothiophenes are studied for their tubulin-binding properties.

- Synthetic Accessibility: Benzofurans are typically synthesized via cyclization of phenolic precursors, whereas benzothiophenes often require sulfur-containing reagents, which may introduce scalability challenges .

Research Findings and Methodological Considerations

Structural Characterization

Crystallographic studies using programs like SHELXL (part of the SHELX suite) are critical for resolving the three-dimensional structures of such compounds. For instance, the chlorine atom’s position in this compound can be precisely mapped to assess steric hindrance or intermolecular interactions .

Preparation Methods

Structural Overview

- IUPAC Name: Ethyl 3-amino-6-chloro-1-benzofuran-2-carboxylate

- Molecular Formula: C11H10ClNO3

- Molecular Weight: 239.65 g/mol

General Synthetic Strategies

The synthesis of ethyl 3-amino-6-chlorobenzofuran-2-carboxylate typically involves the following key steps:

- Construction of the benzofuran core

- Introduction of the chloro substituent at position 6

- Installation of the amino group at position 3

- Esterification to yield the ethyl carboxylate

The approaches can be broadly categorized as follows:

| Step | Typical Reagents/Conditions | Purpose |

|---|---|---|

| Benzofuran ring formation | Cyclization of substituted phenols | Core scaffold assembly |

| Chlorination | Nucleophilic or electrophilic chlorination | Introduction of chlorine at position 6 |

| Amination | Nucleophilic substitution, reduction, or cyclization | Installation of amino group at position 3 |

| Esterification | Ethanol, acid catalysis | Conversion to ethyl ester |

Summary Table: Mitsunobu-Based Synthesis

| Step | Reactants/Conditions | Product/Outcome |

|---|---|---|

| 1. Cyanation | 6-chloroacetophenone, cyanide source | α-cyano-6-chloroacetophenone |

| 2. Mitsunobu | α-cyano-6-chloroacetophenone, ethyl glyoxylate, PPh3, DEAD | Vinyl ether intermediate |

| 3. Cyclization | Sodium hydride | 3-aminobenzofuran-2-carboxylate |

| 4. Chlorination | N-chlorosuccinimide (if needed) | 6-chloro derivative |

| 5. Esterification | Ethanol, acid catalyst | Ethyl ester |

- The Mitsunobu reaction is highly efficient and provides good yields for 3-amino-substituted furans and benzofurans.

- The method tolerates various substituents, including halogens.

- One-pot procedures combining Mitsunobu and cyclization steps are possible, streamlining synthesis.

Alternative Methods

Lithiation of Enaminones

- Selective lithiation of enaminones, followed by cyclization, can afford 3-aminofuran derivatives.

- This approach is adaptable for benzofuran systems with appropriate precursors.

Cyclization of Nitrile Precursors

- Starting from ortho-hydroxyaryl nitriles, base-induced cyclization can yield benzofuran-2-carboxylate derivatives.

- Amination at position 3 can be achieved via nucleophilic substitution or reduction of nitro precursors.

Multi-Component Reactions

Research Findings and Yields

Practical Notes

- The choice of starting material is critical for regioselective introduction of the chloro and amino groups.

- Mitsunobu-based methods are preferred for their efficiency and adaptability to various functional groups.

- Purification typically involves column chromatography or recrystallization from suitable solvents.

- Analytical confirmation (NMR, MS, IR) is essential for structural verification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.